![molecular formula C21H26N4O6S B3307395 N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-4-methyl-3-nitrobenzamide CAS No. 933027-71-5](/img/structure/B3307395.png)
N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-4-methyl-3-nitrobenzamide
Descripción general
Descripción
“N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-4-methyl-3-nitrobenzamide” is a synthetic piperazine derivative . Piperazine derivatives have been studied for their efficacy as acetylcholinesterase inhibitors (AChEIs), which are used in the treatment of Alzheimer’s disease .
Synthesis Analysis
The synthesis of piperazine derivatives involves numerous structural classes of compounds . The specific synthesis process for “N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-4-methyl-3-nitrobenzamide” is not detailed in the available resources.Molecular Structure Analysis
The molecular structure of “N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-4-methyl-3-nitrobenzamide” is complex, as it is a piperazine derivative. Piperazine is a six-membered ring containing two nitrogen atoms at opposite positions in the ring .Aplicaciones Científicas De Investigación
Neuroprotective Effects Against Aluminium-Induced Neurotoxicity
This compound has been studied for its protective effects against aluminium-induced neurotoxicity . In vivo studies were designed to examine the protective effect of this piperazine derivative in ameliorating the alterations induced by aluminium chloride (AlCl3) on behavioural and neurochemical indices . The compound showed potential in preventing lipid peroxidation and protein damage, and restoring the levels of endogenous antioxidant enzymes associated with AlCl3 administration .
Acetylcholinesterase Inhibitor
The compound has been screened for its efficacy as an acetylcholinesterase inhibitor (AChEI) through in silico and in vitro studies . It was found to be a potential AChEI with adequate pharmacokinetic properties . This is particularly relevant in the context of Alzheimer’s disease, where AChEIs are used to increase central cholinergic neurotransmission .
Alpha1-Adrenergic Receptor Antagonist
The compound has shown potential as a ligand for alpha1-adrenergic receptors . Most of the novel compounds showed alpha1-adrenergic affinity in the range from 22 nM to 250 nM . The in silico docking and molecular dynamics simulations, binding data together with absorption, distribution, metabolism, and excretion (ADME) calculations identified the promising lead compounds .
Treatment of Neurodegenerative and Psychiatric Conditions
The alpha1-adrenergic receptors (α1-AR) are a class of G-protein-coupled receptors (GPCRs), and to date, the three different α1-AR subtypes, namely α1A-, α1B- and α1D-ARs, have been cloned and characterized . Studies have shown the connection between Alzheimer’s disease (AD) and α1-ARs . Accordingly, a α1-AR is also the significant target for a new central nervous system (CNS) drug discovery .
Treatment of Cardiovascular Disorders
Alpha1-adrenergic receptors are among the most studied G protein-coupled receptors. Activation or blockade of these receptors is a major therapeutic approach for the treatment of numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, and cardiac arrhythmias .
Treatment of Respiratory Disorders
Alpha1-adrenergic receptors are also targeted for the treatment of respiratory disorders such as asthma .
Mecanismo De Acción
Piperazine derivatives have been found to inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine, a neurotransmitter associated with memory and learning . By inhibiting AChE, these compounds increase the concentration of acetylcholine in the brain, potentially improving memory and cognitive function .
Direcciones Futuras
The future directions for research on “N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-4-methyl-3-nitrobenzamide” and similar compounds could involve further exploration of their potential as acetylcholinesterase inhibitors and their possible application in the treatment of Alzheimer’s disease .
Propiedades
IUPAC Name |
N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-4-methyl-3-nitrobenzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O6S/c1-16-7-8-17(15-19(16)25(27)28)21(26)22-9-14-32(29,30)24-12-10-23(11-13-24)18-5-3-4-6-20(18)31-2/h3-8,15H,9-14H2,1-2H3,(H,22,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKOZHOHSCPWCCM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3OC)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-4-methyl-3-nitrobenzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.